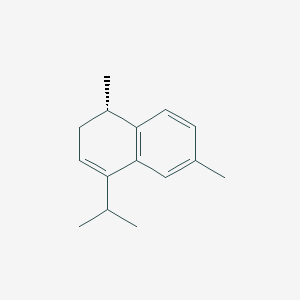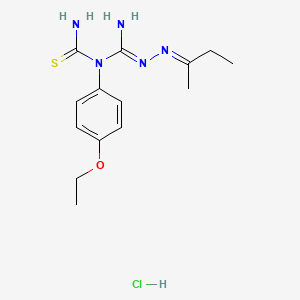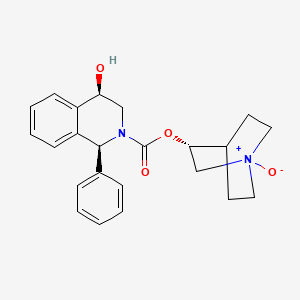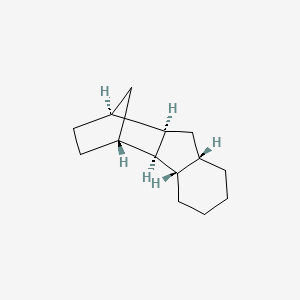
Dodecahydro-1,4-methano-1H-fluorene, (1alpha,4alpha,4abeta,4balpha,8aalpha,9abeta)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
The synthetic routes for dodecahydro-1,4-methano-1H-fluorene typically involve the hydrogenation of fluorene derivatives under specific reaction conditions. Industrial production methods may include catalytic hydrogenation processes where fluorene is subjected to high pressure and temperature in the presence of a catalyst such as palladium or platinum . The reaction conditions are carefully controlled to ensure the complete hydrogenation of the aromatic rings, resulting in the formation of the dodecahydro derivative.
Análisis De Reacciones Químicas
Dodecahydro-1,4-methano-1H-fluorene undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of ketones or carboxylic acids.
Reduction: It can be further reduced to form more saturated hydrocarbons using hydrogen gas in the presence of a metal catalyst.
Aplicaciones Científicas De Investigación
Dodecahydro-1,4-methano-1H-fluorene has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules and as a model compound in studying hydrogenation reactions.
Biology: Its derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential use in drug development, particularly in the design of new therapeutic agents.
Mecanismo De Acción
The mechanism by which dodecahydro-1,4-methano-1H-fluorene exerts its effects involves its interaction with specific molecular targets. It can modulate various biochemical pathways, including those involved in oxidative stress and cellular metabolism. The compound’s structure allows it to interact with enzymes and receptors, influencing their activity and leading to various physiological effects .
Comparación Con Compuestos Similares
Dodecahydro-1,4-methano-1H-fluorene can be compared with other similar compounds such as:
Tetradecahydro-1H-fluorene: This compound has a similar structure but with additional hydrogenation, making it more saturated.
Hexadecahydro-1H-fluorene: Another similar compound with even more hydrogenation, leading to a fully saturated hydrocarbon.
Octadecahydro-1H-fluorene: This compound is also similar but has a different degree of hydrogenation, affecting its chemical properties and reactivity.
These comparisons highlight the uniqueness of dodecahydro-1,4-methano-1H-fluorene in terms of its specific hydrogenation level and resulting chemical behavior.
Propiedades
Número CAS |
100578-95-8 |
|---|---|
Fórmula molecular |
C14H22 |
Peso molecular |
190.32 g/mol |
Nombre IUPAC |
(1R,2R,3S,8S,10R,11S)-tetracyclo[9.2.1.02,10.03,8]tetradecane |
InChI |
InChI=1S/C14H22/c1-2-4-12-9(3-1)8-13-10-5-6-11(7-10)14(12)13/h9-14H,1-8H2/t9-,10-,11+,12-,13+,14+/m0/s1 |
Clave InChI |
XUVGPMDIOLPKQO-BSCCGWMCSA-N |
SMILES isomérico |
C1CC[C@H]2[C@@H](C1)C[C@H]3[C@@H]2[C@@H]4CC[C@H]3C4 |
SMILES canónico |
C1CCC2C(C1)CC3C2C4CCC3C4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


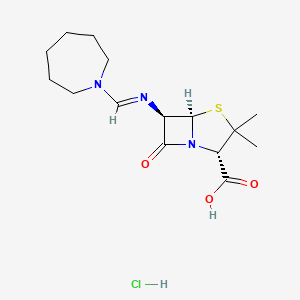
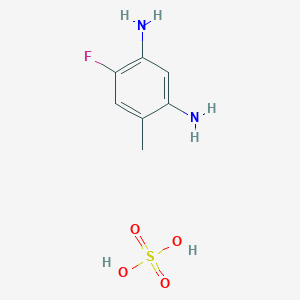

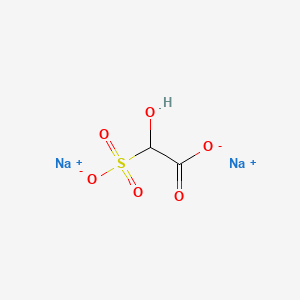
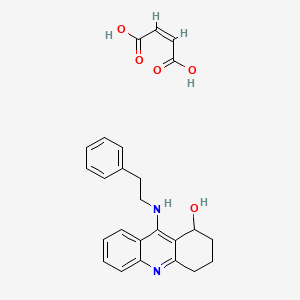

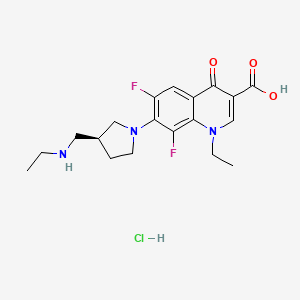
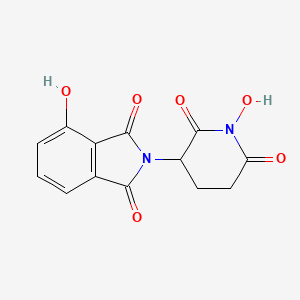
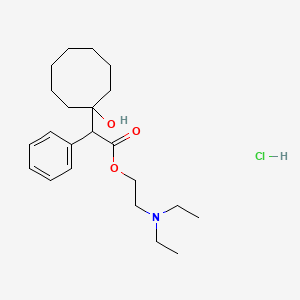
![bis[2-(dimethylamino)ethyl] 2-(4-chlorophenoxy)butanedioate;oxalic acid](/img/structure/B12750508.png)
